6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
CAS No.: 6312-73-8
Cat. No.: VC21342505
Molecular Formula: C4H4BrN3O2
Molecular Weight: 206.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6312-73-8 |
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Molecular Formula | C4H4BrN3O2 |
Molecular Weight | 206.00 g/mol |
IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) |
Standard InChI Key | FSLBEEVCUZFKRL-UHFFFAOYSA-N |
SMILES | C1(=C(NC(=O)NC1=O)N)Br |
Canonical SMILES | C1(=C(NC(=O)NC1=O)N)Br |
Introduction
Chemical Structure and Properties
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring with multiple substitutions. The compound contains a six-membered ring with two nitrogen atoms and four carbon atoms, characteristic of pyrimidine structures.
Structural Features
The compound contains several key structural features:
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A pyrimidine ring as the core structure
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An amino group (-NH₂) at position 6
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A bromine atom at position 5
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Two carbonyl groups (C=O) at positions 2 and 4
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Two hydrogen atoms attached to the nitrogen atoms at positions 1 and 3
Physical and Chemical Properties
The molecular formula of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is C₄H₄BrN₃O₂, with a molecular weight of approximately 218.0 g/mol. The compound is characterized by a crystalline structure and demonstrates solubility patterns typical of heterocyclic compounds with polar functional groups.
Property | Value |
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Molecular Formula | C₄H₄BrN₃O₂ |
CAS Number | 6312-73-8 |
Molecular Weight | 218.0 g/mol |
Classification | Pyrimidine derivative |
Physical State | Crystalline solid |
Biological Activity
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione belongs to a class of compounds with significant biological interest. While specific data on this exact compound is limited in the search results, related pyrimidine derivatives demonstrate various biological activities that may inform potential applications.
Enzyme Inhibition
The compound is structurally classified as a purine derivative and may function as an inhibitor of phosphorylase kinase, an enzyme involved in glycogen metabolism. This inhibitory activity suggests potential applications in metabolic regulation and related therapeutic areas.
Structure-Activity Relationships
The biological activity of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is likely influenced by several structural features:
Research Applications
The research applications of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione span several areas in pharmaceutical science and chemical biology.
Pharmaceutical Development
The compound shows potential in pharmaceutical development, particularly as a scaffold for medicinal chemistry. The pyrimidine core is present in many bioactive compounds, and the specific substitution pattern in 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione provides a platform for further derivatization and structure-activity relationship studies.
Biochemical Research
In biochemical research, the compound's potential ability to inhibit phosphorylase kinase makes it valuable for studying metabolic pathways and enzyme functions. The pyrimidine structure also bears similarity to components of nucleic acids, suggesting potential interactions with biological systems involved in nucleic acid metabolism.
Comparative Analysis with Related Compounds
Comparing 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione with structurally similar compounds provides insights into structure-activity relationships and potential applications.
Comparison with Similar Pyrimidine Derivatives
Compound | Structural Differences | Potential Impact on Activity |
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5-Bromopyrimidine-2,4-dione | Lacks amino group at position 6 | Reduced hydrogen bond donating capacity |
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | Contains nitro group instead of bromine | Different electronic properties and reactivity |
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione | Contains aminomethyl rather than amino group | Different spatial arrangement and flexibility |
Structure-Function Relationships
The specific substitution pattern in 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione likely contributes to its particular biological profile. The bromine atom introduces a large, polarizable group that affects electronic distribution and can participate in halogen bonding with biological targets. The amino group serves as a hydrogen bond donor, potentially enabling interactions with nucleophilic centers in biological macromolecules.
Chemical Reactivity and Modifications
The chemical reactivity of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is determined by its functional groups and electronic structure.
Reactivity of Functional Groups
The compound contains several reactive sites:
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The amino group at position 6 can participate in nucleophilic reactions, condensations, and diazotization
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The bromine atom at position 5 is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions
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The N-H groups at positions 1 and 3 can undergo N-alkylation or acylation
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The carbonyl groups can be reduced or modified through standard carbonyl chemistry
Spectroscopic Characterization
The spectroscopic properties of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione provide essential data for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show:
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Signals for the two N-H protons at positions 1 and 3
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Signals for the amino group protons at position 6
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No aromatic proton signals due to the substitution pattern on the pyrimidine ring
The ¹³C NMR spectrum would show:
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Signals for the carbonyl carbons at positions 2 and 4
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Signals for the quaternary carbon atoms in the pyrimidine ring
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A signal for the carbon bearing the bromine atom
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A signal for the carbon bearing the amino group
Mass Spectrometry
Mass spectrometry would show characteristic isotope patterns due to the presence of bromine, which exists as two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance.
Future Research Directions
Research on 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione and related compounds offers several promising avenues for future investigation.
Medicinal Chemistry Applications
Future research may focus on:
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Systematic exploration of structure-activity relationships through derivative synthesis
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Investigation of specific biological targets and mechanisms of action
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Development of more potent and selective analogs for therapeutic applications
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Exploration of the compound's potential in combination with other bioactive molecules
Synthetic Methodology Development
Opportunities for synthetic chemistry research include:
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Development of more efficient and selective methods for the synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
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Investigation of novel functionalization strategies for the pyrimidine core
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Exploration of green chemistry approaches to improve sustainability of synthesis
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Application of modern catalytic methods for derivative production
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